

Environmental Risk Assessment: A Comparative Analysis of Bromuron and Glyphosate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bromuron*

Cat. No.: *B1294219*

[Get Quote](#)

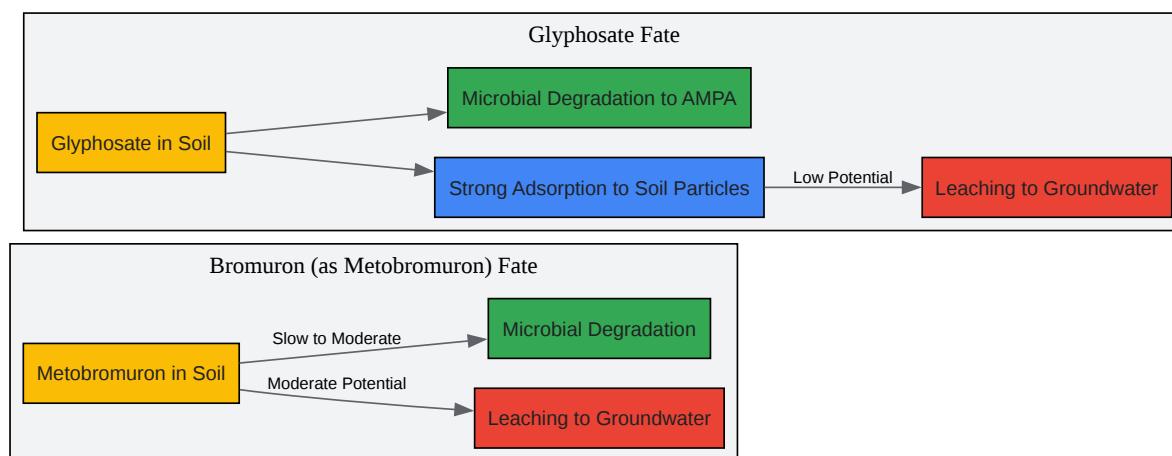
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative environmental risk assessment of two widely used herbicides: **bromuron** and glyphosate. The assessment is based on a comprehensive review of publicly available experimental data on their environmental fate and ecotoxicity. Due to the limited availability of data for **bromuron**, this guide utilizes data for the closely related phenylurea herbicide, **metobromuron**, as a proxy, a necessary substitution that should be considered when interpreting the findings.

At a Glance: Key Environmental Risk Parameters

The following table summarizes the key environmental risk parameters for **metobromuron** (as a proxy for **bromuron**) and glyphosate, offering a side-by-side comparison of their persistence, bioaccumulation potential, and toxicity to various non-target organisms.

Environmental Parameter	Metobromuron (proxy for Bromuron)	Glyphosate
Persistence in Soil (Half-life)	Moderately persistent (19 - 44 days)[1]	Non-persistent to moderately persistent (2 - 197 days, typical field half-life of 47 days)[2]
Persistence in Water (Half-life)	Can be persistent depending on conditions	Variable (a few days to 91 days)
Leaching Potential	Moderate risk to groundwater[3]	Low, as it binds tightly to soil[4]
Bioaccumulation Potential	High potential to bioaccumulate[3]	Low potential, does not bioaccumulate
Toxicity to Fish (Acute)	Moderately toxic (LC50 values not specified)[3]	Slightly toxic to practically non-toxic (LC50 >10 mg/L)
Toxicity to Aquatic Invertebrates (Acute)	Moderately toxic (EC50 for Daphnia magna not specified)[3]	EC50 for Daphnia magna ranges from 1.4 to 10.6 mg/L[5][6]
Toxicity to Algae	High risk (Maximum RQe of 440)[7]	Variable toxicity depending on formulation
Toxicity to Birds (Acute)	Moderately toxic[3]	Slightly toxic
Toxicity to Earthworms	Moderately toxic[3]	High risk (Maximum RQe of 1.97)[7]
Toxicity to Honeybees	Not considered toxic[3]	Low toxicity


In-Depth Analysis of Environmental Fate

The environmental fate of a herbicide dictates its distribution, persistence, and potential for exposure to non-target organisms. This section delves into the specifics of how **bromuron** (as **metobromuron**) and **glyphosate** behave in soil and aquatic environments.

Soil Persistence and Mobility

Metobromuron (proxy for Bromuron): As a phenylurea herbicide, **metobromuron** exhibits moderate persistence in soil, with reported half-lives ranging from 19 to 44 days under laboratory conditions[1]. Phenylurea herbicides, in general, have soil half-lives that can range from under 30 days to over 160 days[8]. The persistence of **metobromuron** is influenced by factors such as soil type, temperature, and microbial activity[1]. There is a moderate risk of **metobromuron** leaching into groundwater, a common characteristic of several phenylurea herbicides due to their moderate water solubility and persistence[3][8].

Glyphosate: Glyphosate's persistence in soil is variable, with a typical field half-life of around 47 days, though it can range from 2 to 197 days[2]. It is primarily degraded by soil microbes[2]. A key characteristic of glyphosate is its strong adsorption to soil particles, which significantly limits its mobility and potential for leaching into groundwater[4]. However, its main metabolite, aminomethylphosphonic acid (AMPA), is more mobile.

[Click to download full resolution via product page](#)

Diagram 1: Simplified Environmental Fate of **Metobromuron** and **Glyphosate** in Soil.

Aquatic Environment

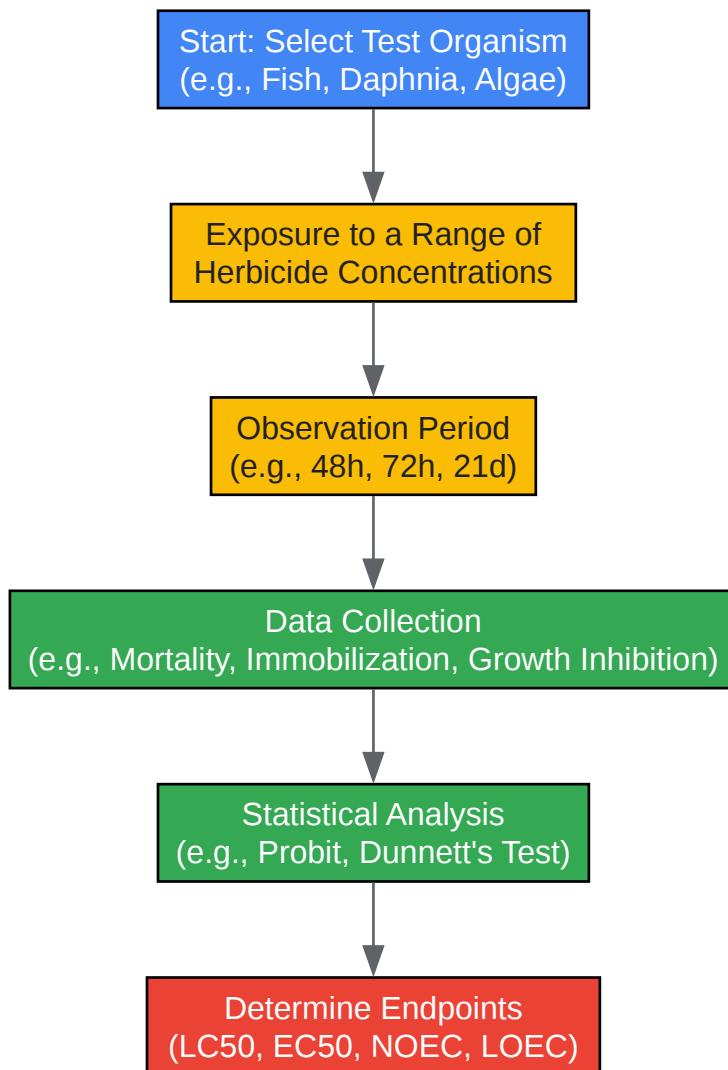
Metobromuron (proxy for **Bromuron**): Information on the aquatic fate of **metobromuron** is less abundant. However, its moderate water solubility and persistence in soil suggest a potential for runoff into surface waters. Phenylurea herbicides can persist in aquatic environments, with half-lives ranging from weeks to months[8].

Glyphosate: Glyphosate can enter aquatic systems through runoff and spray drift. Its half-life in water is variable, ranging from a few days to 91 days. While glyphosate itself has a low tendency to bioaccumulate, its presence in aquatic ecosystems can still pose risks to non-target organisms.

Ecotoxicological Profile

The ecotoxicological profile of a herbicide determines its potential to harm non-target organisms. This section compares the toxicity of **bromuron** (as **metobromuron**) and glyphosate to a range of environmental receptors.

Aquatic Organisms


Metobromuron (proxy for **Bromuron**): **Metobromuron** is classified as moderately toxic to most aquatic organisms[3]. Studies on the related phenylurea herbicide tebuthiuron have shown a high risk to algae, with a maximum ecological Risk Quotient (RQe) of 440, while posing lower risks to invertebrates and fish[7].

Glyphosate: The toxicity of glyphosate to aquatic organisms is highly dependent on the formulation. Pure glyphosate is generally considered slightly toxic to practically non-toxic to fish, with LC50 values typically greater than 10 mg/L. However, some commercial formulations containing surfactants can be significantly more toxic. For the aquatic invertebrate *Daphnia magna*, acute EC50 values for glyphosate and its formulations range from 1.4 to 10.6 mg/L[5][6]. Chronic exposure to sublethal concentrations of glyphosate has been shown to negatively affect the growth and reproduction of *Daphnia magna*[5][6]. The toxicity to algae is also variable.

Terrestrial Organisms

Metobromuron (proxy for **Bromuron**): **Metobromuron** is rated as moderately toxic to birds and earthworms[3]. It is not considered to be toxic to honeybees[3].

Glyphosate: Glyphosate is considered slightly toxic to birds. A study on the phenylurea herbicide tebuthiuron indicated a high risk to earthworms, with a maximum ecological Risk Quotient (RQe) of 1.97[7]. Glyphosate itself has been shown to have low toxicity to honeybees.

[Click to download full resolution via product page](#)

Diagram 2: Generalized Experimental Workflow for Aquatic Toxicity Testing.

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies

- Objective: To determine the rate of degradation of the herbicide in soil under controlled laboratory or field conditions.
- Methodology: Typically follows OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil).
 - Test System: Soil samples with known characteristics (pH, organic matter content, texture) are treated with the herbicide.
 - Incubation: Samples are incubated under controlled temperature and moisture conditions.
 - Analysis: At various time intervals, soil samples are extracted and analyzed for the concentration of the parent herbicide and its major metabolites.
 - Endpoint: The time taken for 50% of the initial concentration to dissipate (DT50 or half-life) is calculated using first-order kinetics[9][10][11].

Aquatic Toxicity Testing

- Objective: To determine the concentration of the herbicide that causes adverse effects on aquatic organisms.
- Methodology:
 - Algae Growth Inhibition Test (OECD Guideline 201): Exponentially growing cultures of green algae (e.g., *Pseudokirchneriella subcapitata*) are exposed to a range of herbicide concentrations for 72 hours. The inhibition of growth is measured, and the EC50 (concentration causing 50% inhibition) is determined[12][13][14][15][16][17][18][19].
 - Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young *Daphnia magna* (less than 24 hours old) are exposed to various concentrations of the herbicide for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined[20][21][22][23][24]. Chronic tests (21 days) assess effects on reproduction and growth[25].

- Fish Acute Toxicity Test (OECD Guideline 203): Fish (e.g., Rainbow Trout) are exposed to a range of herbicide concentrations for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.

Bioaccumulation Studies

- Objective: To assess the potential for the herbicide to accumulate in the tissues of organisms.
- Methodology: Generally follows OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).
 - Exposure: Fish are exposed to the herbicide in water or through their diet for an extended period.
 - Depuration: After the exposure phase, fish are transferred to a clean environment to measure the rate of elimination of the substance.
 - Analysis: The concentration of the herbicide in the fish tissue is measured over time.
 - Endpoint: The Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) is calculated.

Conclusion

This comparative assessment highlights significant differences in the environmental risk profiles of **bromuron** (represented by **metobromuron**) and **glyphosate**. **Metobromuron** appears to have a higher potential for bioaccumulation and poses a moderate risk to a broad range of non-target organisms. Its moderate persistence and leaching potential also raise concerns for groundwater contamination.

Glyphosate, while having a variable persistence, generally exhibits low mobility in soil due to strong adsorption, reducing its risk to groundwater. Its bioaccumulation potential is low. The primary ecotoxicological concerns with **glyphosate** are often associated with the surfactants present in its commercial formulations, which can significantly increase its toxicity to aquatic organisms compared to the active ingredient alone.

For a comprehensive risk assessment, it is crucial for researchers and drug development professionals to consider not only the active ingredient but also the complete formulation of any pesticide product. The lack of extensive, publicly available data on **bromuron** underscores the need for further research to fully characterize its environmental risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in *Daphnia magna* | Semantic Scholar [semanticscholar.org]
- 4. Glyphosate | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in *Daphnia magna* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in *Daphnia magna* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. epa.gov [epa.gov]
- 12. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. eurofins.com.au [eurofins.com.au]
- 15. env.go.jp [env.go.jp]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. oecd.org [oecd.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Registration Dossier - ECHA [echa.europa.eu]
- 21. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 22. toxrat.com [toxrat.com]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- 24. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 25. informaticsjournals.co.in [informaticsjournals.co.in]
- To cite this document: BenchChem. [Environmental Risk Assessment: A Comparative Analysis of Bromuron and Glyphosate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294219#environmental-risk-assessment-of-bromuron-compared-to-glyphosate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com